8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline
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Overview
Description
8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline is a chemical compound that features a quinoline core substituted with a tert-butyl(diphenyl)silyl group
Preparation Methods
The synthesis of 8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction conditions often include the use of mild bases such as 2,6-lutidine or pyridine, and catalysts like DMAP or imidazole . The synthetic route may involve the following steps:
- Protection of the hydroxyl group on the quinoline derivative using tert-butyl(diphenyl)silyl chloride.
- Reaction with 2-methylquinoline under controlled conditions to yield the desired product.
Chemical Reactions Analysis
8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted using nucleophiles such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyl(diphenyl)silyl group provides steric hindrance, enhancing the stability of the protected hydroxyl group under various reaction conditions .
Comparison with Similar Compounds
8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline is compared with other silyl-protected compounds such as:
tert-Butyldimethylsilyl-protected compounds: These have similar stability but differ in steric bulk and reactivity.
Triisopropylsilyl-protected compounds: These offer greater stability in the presence of fluoride ions but are less stable under acidic conditions.
Similar compounds include:
- tert-Butyldimethylsilyl chloride
- Triisopropylsilyl chloride
- tert-Butyldiphenylsilyl trifluoromethanesulfonate
Properties
CAS No. |
168204-14-6 |
---|---|
Molecular Formula |
C26H27NOSi |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
tert-butyl-(2-methylquinolin-8-yl)oxy-diphenylsilane |
InChI |
InChI=1S/C26H27NOSi/c1-20-18-19-21-12-11-17-24(25(21)27-20)28-29(26(2,3)4,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-19H,1-4H3 |
InChI Key |
KQYCQJRMQGIAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C=C1 |
Origin of Product |
United States |
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